3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride
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Overview
Description
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and an indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of an indazole precursor, followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Indazoles: Compounds like 3-(trifluoromethyl)-1H-indazole share structural similarities and may exhibit comparable chemical properties.
Trifluoromethylated Carboxylic Acids: Compounds such as trifluoroacetic acid also contain the trifluoromethyl group and can be used for comparison.
Uniqueness
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride is unique due to its specific combination of the trifluoromethyl group and the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10ClF3N2O2 |
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Molecular Weight |
270.63 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7;/h4H,1-3H2,(H,13,14)(H,15,16);1H |
InChI Key |
RHESQWGHUYWTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NN2)C(F)(F)F.Cl |
Origin of Product |
United States |
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